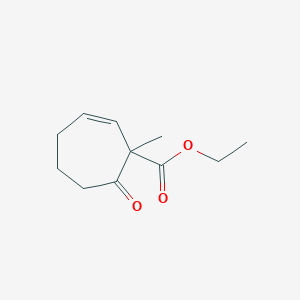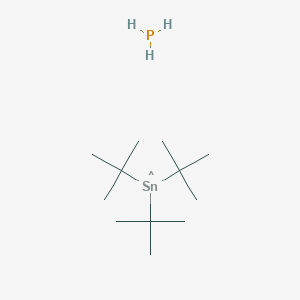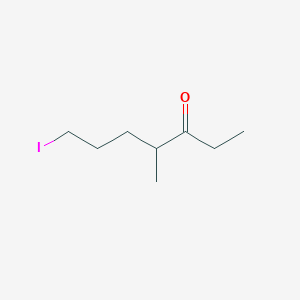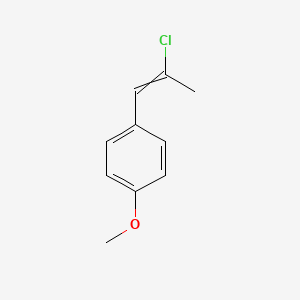
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, which is further substituted with ethyl and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 2-ethylphenol and 4-hydroxy-2-ethylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form a phosphine oxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-oxophenyl 2-ethylphenyl phenylphosphonate.
Reduction: Formation of 2-ethyl-4-hydroxyphenyl 2-ethylphenyl phosphine oxide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phosphonate group can mimic the transition state of the enzyme’s natural substrate, leading to competitive inhibition. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylphenyl phenylphosphonate
- 4-Hydroxyphenyl phenylphosphonate
- 2-Ethyl-4-hydroxyphenyl phenylphosphonate
Uniqueness
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is unique due to the presence of both ethyl and hydroxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
112824-26-7 |
|---|---|
Fórmula molecular |
C22H23O4P |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
3-ethyl-4-[(2-ethylphenoxy)-phenylphosphoryl]oxyphenol |
InChI |
InChI=1S/C22H23O4P/c1-3-17-10-8-9-13-21(17)25-27(24,20-11-6-5-7-12-20)26-22-15-14-19(23)16-18(22)4-2/h5-16,23H,3-4H2,1-2H3 |
Clave InChI |
OYGZFFJKYGQGJG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2)OC3=C(C=C(C=C3)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)




![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)


![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)



